molecular formula C17H13ClFNO2S B15155475 4-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-7-fluoroquinoline

4-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-7-fluoroquinoline

Cat. No.: B15155475
M. Wt: 349.8 g/mol
InChI Key: FQHILJJQHKECIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-7-fluoroquinoline is an organic compound belonging to the quinoline family It is characterized by the presence of a chloro group at the 4th position, a sulfonyl group attached to a 3,4-dimethylphenyl ring at the 3rd position, and a fluoro group at the 7th position of the quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-7-fluoroquinoline typically involves multi-step organic reactions. One common method includes:

    Starting Material: The synthesis begins with a quinoline derivative.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride derivative, specifically 3,4-dimethylbenzenesulfonyl chloride, under basic conditions.

    Fluorination: The fluoro group is introduced using a fluorinating agent like potassium fluoride or cesium fluoride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Batch Processing: Utilizing large reactors to handle the multi-step synthesis.

    Continuous Flow Chemistry: Implementing continuous flow reactors to improve reaction efficiency and yield.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-7-fluoroquinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro and fluoro groups can be substituted by nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted quinoline derivatives can be formed.

    Oxidation Products: Introduction of hydroxyl or carbonyl groups.

    Reduction Products: Removal of sulfonyl or halogen groups.

Scientific Research Applications

4-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-7-fluoroquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-7-fluoroquinoline involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in cellular signaling pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-[(3,5-dimethylphenyl)sulfonyl]-7-fluoroquinoline: Similar structure but with a different position of the methyl groups on the phenyl ring.

    4-Chloro-3-[(2,5-dimethylphenyl)sulfonyl]-7-fluoroquinoline: Another isomer with different methyl group positions.

    4-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-6-fluoroquinoline: Fluoro group at the 6th position instead of the 7th.

Uniqueness

4-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-7-fluoroquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and fluoro groups, along with the sulfonyl group, provides a distinct set of properties that can be exploited in various applications.

Properties

Molecular Formula

C17H13ClFNO2S

Molecular Weight

349.8 g/mol

IUPAC Name

4-chloro-3-(3,4-dimethylphenyl)sulfonyl-7-fluoroquinoline

InChI

InChI=1S/C17H13ClFNO2S/c1-10-3-5-13(7-11(10)2)23(21,22)16-9-20-15-8-12(19)4-6-14(15)17(16)18/h3-9H,1-2H3

InChI Key

FQHILJJQHKECIY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C3C=C(C=CC3=C2Cl)F)C

Origin of Product

United States

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